![molecular formula C9H12O B15161850 Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- CAS No. 146607-24-1](/img/structure/B15161850.png)
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is an organic compound characterized by its bicyclic structure. This compound is notable for its unique ring system, which consists of a seven-membered ring fused to a three-membered ring. The presence of two methyl groups at positions 1 and 4 further distinguishes this compound, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- typically involves multiple steps. One common method starts with the preparation of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate. This intermediate is synthesized by reacting 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then treated with methyl bromoacetate, leading to the formation of the desired ester.
The ester is subsequently hydrolyzed to yield 3,6-dimethyl-3-hydroxy-6-heptenoic acid. This step involves stirring the ester in a solution of potassium hydroxide in methanol at room temperature . The resulting acid is then subjected to further reactions to produce the final compound, Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent yields.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of the carbonyl group also enables the compound to participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-:
Bicyclo[3.2.0]hept-2-en-6-one: This compound shares the bicyclic framework but lacks the additional methyl groups present in Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.
Uniqueness
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 4 enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
146607-24-1 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h3,8H,4-5H2,1-2H3 |
InChI Key |
BGLAHPXYFCYGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(C1C(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)


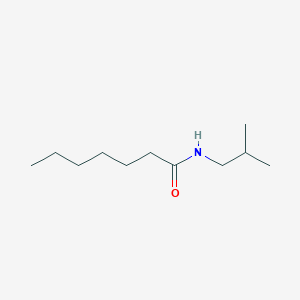
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
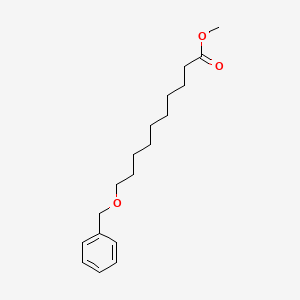
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
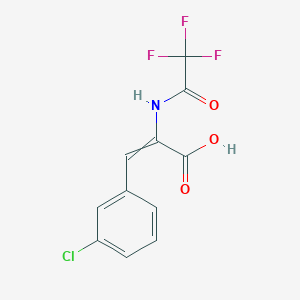
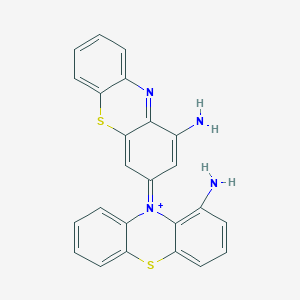
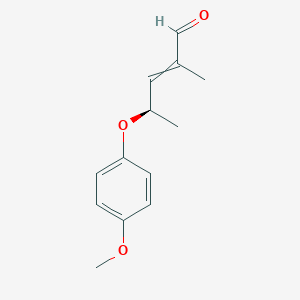
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
